molecular formula C10H16N2 B039777 (R)-2-Amino-5-(3-pyridyl)pentane CAS No. 111954-72-4

(R)-2-Amino-5-(3-pyridyl)pentane

Cat. No.: B039777
CAS No.: 111954-72-4
M. Wt: 164.25 g/mol
InChI Key: FVWVJTJAALVOQO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-5-(3-pyridyl)pentane is a chiral compound with a pyridine ring attached to a pentane chain, which contains an amino group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-5-(3-pyridyl)pentane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-pyridylacetonitrile.

    Reduction: The nitrile group is reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

    Final Purification: The desired ®-enantiomer is then purified to obtain ®-2-Amino-5-(3-pyridyl)pentane.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-5-(3-pyridyl)pentane may involve large-scale catalytic hydrogenation and advanced chiral resolution techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-5-(3-pyridyl)pentane undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form an imine or a nitrile.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly employed.

    Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Amides and other substituted products.

Scientific Research Applications

®-2-Amino-5-(3-pyridyl)pentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-5-(3-pyridyl)pentane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the pyridine ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-5-(3-pyridyl)pentane: The enantiomer of the compound, which may have different biological activities.

    2-Amino-5-(3-pyridyl)pentane: The racemic mixture containing both ® and (S) enantiomers.

    2-Amino-5-(2-pyridyl)pentane: A structural isomer with the pyridine ring attached at a different position.

Uniqueness

®-2-Amino-5-(3-pyridyl)pentane is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. Its structure allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-5-pyridin-3-ylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWVJTJAALVOQO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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